4-(2-(Quinolin-2-yl)vinyl)aniline

Catalog No.
S12312724
CAS No.
M.F
C17H14N2
M. Wt
246.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(Quinolin-2-yl)vinyl)aniline

Product Name

4-(2-(Quinolin-2-yl)vinyl)aniline

IUPAC Name

4-[(E)-2-quinolin-2-ylethenyl]aniline

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

InChI

InChI=1S/C17H14N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-12H,18H2/b11-7+

InChI Key

NBOLSAZRONCULD-YRNVUSSQSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)N

4-(2-(Quinolin-2-yl)vinyl)aniline is an organic compound characterized by a quinoline structure linked to an aniline moiety via a vinyl group. The compound features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, and an aniline group, which consists of a phenyl group attached to an amino group. The presence of both quinoline and aniline components suggests potential applications in pharmaceuticals due to their known biological activities.

Typical of both quinolines and anilines. Common reactions include:

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, allowing for the introduction of various substituents.
  • Nucleophilic Addition: The amino group in the aniline part can act as a nucleophile, participating in reactions with electrophiles.
  • Condensation Reactions: The vinyl group can engage in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with varied properties.

Compounds containing quinoline structures have been extensively studied for their diverse biological activities. 4-(2-(Quinolin-2-yl)vinyl)aniline may exhibit:

  • Antimicrobial Properties: Quinoline derivatives are known to possess antibacterial and antifungal activities, making them candidates for developing new antibiotics.
  • Anticancer Activity: Research indicates that quinoline compounds can inhibit cancer cell proliferation, suggesting potential use in cancer therapies.
  • Anti-inflammatory Effects: Some quinolines have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

The specific biological activity of 4-(2-(Quinolin-2-yl)vinyl)aniline would need further investigation through pharmacological studies.

The synthesis of 4-(2-(Quinolin-2-yl)vinyl)aniline can be achieved through several methodologies:

  • Friedel-Crafts Reaction: This method involves the reaction of quinoline derivatives with anilines under acidic conditions, facilitating the formation of the desired compound.
  • Knoevenagel Condensation: A common approach for synthesizing compounds with vinyl groups involves the condensation of an aldehyde with an amine derivative, often using a base catalyst.
  • One-Pot Synthesis: Recent advancements have led to efficient one-pot reactions that combine multiple steps into a single procedure, enhancing yield and reducing reaction time .

4-(2-(Quinolin-2-yl)vinyl)aniline has potential applications in various fields:

  • Pharmaceuticals: Due to its possible antimicrobial and anticancer properties, it could serve as a lead compound for drug development.
  • Material Science: The unique properties of quinoline derivatives may find applications in creating novel materials or dyes.
  • Biological Probes: Its structural characteristics may allow it to be used as a fluorescent probe in biological imaging.

Interaction studies involving 4-(2-(Quinolin-2-yl)vinyl)aniline would focus on its binding affinity and efficacy against specific biological targets. These studies are essential for understanding how the compound interacts at the molecular level, which can inform its therapeutic potential. Techniques such as molecular docking simulations and binding assays could be employed to evaluate these interactions.

Several compounds share structural similarities with 4-(2-(Quinolin-2-yl)vinyl)aniline, including:

  • 4-Anilinoquinoline: Lacks the vinyl group but retains similar biological properties.
  • Quinoline Derivatives (e.g., 8-Hydroxyquinoline): Known for their chelating properties and biological activities.
  • Vinyl Anilines (e.g., 4-Vinylaniline): Exhibits different reactivity due to the absence of the quinoline moiety.

Comparison Table

CompoundStructure CharacteristicsBiological Activity
4-(2-(Quinolin-2-yl)vinyl)anilineQuinoline + Aniline + Vinyl GroupAntimicrobial, Anticancer
4-AnilinoquinolineQuinoline + AnilineAnticancer
8-HydroxyquinolineHydroxy group on quinolineAntimicrobial
4-VinylanilineVinyl Group + AnilineVaries

The unique combination of a vinyl linker and a quinoline structure in 4-(2-(Quinolin-2-yl)vinyl)aniline may provide distinct advantages in terms of solubility and bioactivity compared to its analogs.

Catalytic Approaches in Quinoline-Vinyl-Aniline Coupling

Palladium-Mediated Heck Coupling Strategies

Palladium-catalyzed Heck coupling has become the cornerstone for synthesizing 4-(2-(quinolin-2-yl)vinyl)aniline derivatives. The reaction typically involves coupling 2-iodoaniline derivatives with α,β-unsaturated carbonyl compounds or styrenes in the presence of a palladium catalyst. For instance, the reaction of 2-iodoaniline 1 with dimethyl maleate 2 using Pd(OAc)₂ (5 mol%) and triethylamine in acetonitrile at 100°C yields 3-substituted quinolin-2(1H)-ones 3 in moderate to good yields (30–72%). Ligand selection critically influences regioselectivity: the use of PPh₃ as a ligand with NaOAc as a base in DMF at 100°C facilitates the formation of 4-arylquinolin-2(1H)-ones 7 with yields up to 80%.

Recent advances in ligand design have expanded the scope of Heck couplings. The 1,5-diaza-3,7-diphosphacyclooctane (P2N2) ligand family enables regiodivergent arylation of styrenes, with tert-butyl-substituted P2N2 ligands favoring linear products (19:1 selectivity) and phenyl-substituted variants promoting branched isomers. These findings highlight the tunability of Pd-catalyzed systems for tailoring quinoline-vinyl-aniline architectures.

Table 1: Representative Pd-Catalyzed Heck Coupling Conditions

Substrate PairCatalyst SystemBaseSolventYield (%)Regioselectivity
2-Iodoaniline + StyrenePd(OAc)₂/PPh₃NaOAcDMF67–763-Substituted
Aryl Triflates + StyrenePd-P2N2 ComplexTMPToluene37–868:1–19:1 (Linear)

Iron-Catalyzed Allylic C–H Amination Techniques

Iron-catalyzed methods for allylic C–H amination remain underexplored in the context of quinoline-vinyl-aniline synthesis. Current literature predominantly focuses on palladium-based systems, though iron’s low cost and biocompatibility warrant further investigation. Preliminary studies in analogous systems suggest that Fe(III) salts, combined with oxidizing agents like tert-butyl hydroperoxide, could activate allylic C–H bonds for amination. However, no direct applications to 4-(2-(quinolin-2-yl)vinyl)aniline derivatives have been reported, highlighting a gap for future research.

Solvent Systems and Reaction Optimization

Acetic Anhydride-Mediated Condensation Protocols

Acetic anhydride serves as both a solvent and dehydrating agent in condensation reactions involving quinoline precursors. For example, methoxyquinolin-2(1H)-ones 13 are synthesized via cyclization of methyl methoxypivaloylaminocinnamates 12 in acidic media, achieving overall yields of 19–62%. While not directly applied to 4-(2-(quinolin-2-yl)vinyl)aniline, this method demonstrates the utility of acetic anhydride in facilitating intramolecular cyclization steps critical for quinoline ring formation.

Green Chemistry Approaches in Styryl Quinoline Synthesis

Tetraethylammonium salts have emerged as solid, bench-stable ethylene substitutes in Heck vinylation, eliminating the need for gaseous ethylene. This protocol couples aryl halides with tetraethylammonium bromide under Pd catalysis, producing 4-(2-(quinolin-2-yl)vinyl)aniline analogs in yields up to 86%. The method’s compatibility with heteroarenes, such as 3-bromoquinoline and 6-bromoquinoxaline, underscores its versatility.

Table 2: Green Solvent Systems for Vinylation

Olefin SourceCatalystSolventTemperature (°C)Yield (%)
Tetraethylammonium SaltPd(OAc)₂Toluene8568–86

Post-Synthetic Functionalization Pathways

Electrophilic Aromatic Substitution Modifications

Electrophilic substitution on the aniline moiety enables targeted functionalization. For instance, nitration or sulfonation of 4-(2-(quinolin-2-yl)vinyl)aniline derivatives can introduce electron-withdrawing groups, enhancing their electronic properties. Methoxy groups are incorporated via pivaloylaminobenzene intermediates, as demonstrated in the synthesis of methoxyquinolin-2(1H)-ones 13.

Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions further diversify the quinoline-vinyl-aniline scaffold. Carbonylation of vinyl-Pd intermediates 60 with CO generates acyl-Pd species, which undergo C–N coupling to yield 3-substituted 4-phenylquinolin-2(1H)-ones 61 (R = CO₂Me, 57% yield). Suzuki-Miyaura couplings with boronic acids offer additional avenues for introducing aryl or heteroaryl groups at the quinoline’s 4-position.

Antimicrobial Evaluation Frameworks

3.2.1 Gram-Positive Versus Gram-Negative Bacterial Susceptibility Patterns

Amino-substituted styryl-quinolines that retain the 4-aminophenyl fragment of 4-(2-(quinolin-2-yl)vinyl)aniline were screened across representative bacteria [4]. The minimum inhibitory concentration profile of the prototypical compound 9j is summarised below.

Test organismGram classificationMinimum inhibitory concentration (micrograms millilitre⁻¹)
Micrococcus luteusPositive1.9 [4]
Staphylococcus aureusPositive1.9 [4]
Klebsiella planticolaNegative1.9 [4]
Pseudomonas aeruginosa (wild-type)Negative31.2 [4]

Potency parity between Micrococcus luteus, Staphylococcus aureus and Klebsiella planticola indicates that cell-envelope differences do not strongly curb uptake for this scaffold. Activity declines against Pseudomonas aeruginosa, consistent with the formidable outer-membrane permeability barrier characteristic of that species.

3.2.2 Biofilm Disruption Mechanisms in Pathogenic Strains

Quinoline-based analogues dismantle established biofilms through two complementary routes. Halogen-substituted variants analogous to 4-(2-(quinolin-2-yl)vinyl)aniline disperse mature staphylococcal biofilms by > 80 percent at 100 micromolar via rapid perturbation of the extracellular matrix and suppression of autolysin-driven cell-to-cell adhesion [5]. In Pseudomonas aeruginosa, 2, 8-position-modified quinoline derivatives silence the rhl quorum-sensing circuit, thereby lowering rhamnolipid and pyocyanin output and weakening the biofilm scaffold [6].

Compound family (structural cue)Bacterial modelBiofilm mass reduction at 100 micromolar (percent)Proposed primary molecular event
Halogenated styryl-quinoline analoguesStaphylococcus aureus> 80 [5]Destabilisation of matrix via π-π stacking with extracellular DNA and polysaccharides
2, 8-Bis-substituted quinoline analoguesPseudomonas aeruginosa70 – 90 [6]Down-regulation of rhl quorum-sensing operon

Spectroscopic tracking of extracellular polymeric substance fluorescence shows a marked blue-shift after compound dosing, supporting direct π-stacking with matrix components [5]. Concurrent real-time polymerase-chain-reaction studies confirm transcriptional repression of quorum-sensing loci [6]. Together these findings indicate that 4-(2-(quinolin-2-yl)vinyl)aniline-type molecules are dual-action antibiofilm agents: they physically disaggregate the matrix while also throttling signalling pathways essential for biofilm resilience.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

246.115698455 g/mol

Monoisotopic Mass

246.115698455 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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